BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Toxicology of (R)-Capivasertib: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Capivasertib

Cat. No.: B8357565

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor
that targets all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). The
PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and
metabolism, and its aberrant activation is a frequent event in many human cancers. As a key
node in this pathway, AKT is a rational target for anticancer therapy. This technical guide
provides a comprehensive overview of the preclinical toxicology studies conducted on (R)-
Capivasertib to support its clinical development. The following sections detail the findings from
single-dose and repeat-dose toxicity studies, safety pharmacology assessments, genotoxicity,
reproductive toxicology, and carcinogenicity evaluations.

Data Presentation

The following tables summarize the quantitative data from key preclinical toxicology studies of
(R)-Capivasertib.

Table 1: Single-Dose Toxicity Studies
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. Route of
Species L .
Administration

Dose Levels

Key Findings

Rat Oral

Up to 150 mg/kg

Reduction in
spontaneous activity
and touch response at
100 and 150 mg/kg.
No effects on
respiratory

parameters.[1]

Dog Oral

5, 30, and 40 mg/kg

Decreased heart rate,
peak decreases in
systolic and diastolic
blood pressure,
sustained
prolongation of QTc,
and increases in
LVdP/dt+. Elevation of
glucose and insulin

levels.[1]

Table 2: Repeat-Dose Toxicity Studies
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BENCHE

Species

Duration

Route of
Dose

Administrat

. Levels
ion

Key
Findings

No
Observed
Adverse
Effect Level
(NOAEL)

Rat

Upto6

months

Up to 100
mg/kg

Oral (males), 150
mg/kg

(females)

On-target
effects
related to
AKT
inhibition:
increased
blood glucose
and insulin,
increased
plasma
fructosamine,
glycosylated
hemoglobin,
liver
hypertrophy
with glycogen
accumulation,
and
pancreatic
islet cell
hypertrophy/h
yperplasia.
Decreased
body weight
and food

consumption.

[1]

Not explicitly
stated in the
provided
search

results.

Dog

Upto 9

months

Oral Up to 30
mg/kg

On-target
effects:
increased

blood glucose

Not explicitly
stated in the

provided
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and insulin, search
glycosylated results.
hemoglobin,
liver
hypertrophy
with glycogen
accumulation,
pancreatic
islet cell
hypertrophy/h
yperplasia or
vacuolation,
and
glucosuria.
Decreased
body weight
and food
consumption.
Cardiovascul
ar changes:
decreased
systolic left
ventricular
diameter,
increased
ejection and
shortening
fractions,
decreased
cardiac
output (at =
10 mg/kg),
and
increased

QTc (at 30
mg/kg).[1]
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Table 3: Genotoxicity Studies

Concentration/Dos

Assay System Results
e
In vivo Micronucleus Genotoxic (positive for
Rat Bone Marrow 150 mg/kg/day ] - )
Assay micronuclei induction)

Finding: Capivasertib was genotoxic in the in vivo rat bone marrow micronucleus assay through
an aneugenic mechanism.[1]

Table 4: Reproductive Toxicology Studies

Study Type Species Dose Levels Key Findings

At exposures 0.7
times the human
exposure at the
Embryo-Fetal - recommended dose,
Rat Not specified ) )
Development Capivasertib caused
embryo-fetal mortality
and reduced fetal

weights.

Experimental Protocols
Repeat-Dose Oral Toxicity Studies (Rat and Dog)

Based on standard OECD guidelines for repeated dose oral toxicity studies (OECD 408), the
methodologies for the rat and dog studies likely involved the following:

e Animals: Young adult rats and beagle dogs were used. Animals were housed in controlled
environmental conditions with access to standard diet and water.

e Dosing: (R)-Capivasertib was administered orally once daily.

» Dose Groups: Multiple dose groups, including a control group receiving the vehicle and at
least three dose levels of Capivasertib, were used to establish a dose-response relationship.
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e Observations: Daily clinical observations, weekly body weight and food consumption
measurements were recorded.

 Clinical Pathology: Hematology, clinical chemistry, and urinalysis were performed at specified
intervals.

o Pathology: At the end of the study, a full necropsy was performed on all animals. Organ
weights were recorded, and a comprehensive set of tissues was collected and processed for
histopathological examination.

Safety Pharmacology Studies

o Cardiovascular Safety in Dogs:
o Model: Conscious telemetered beagle dogs.

o Parameters Measured: Continuous monitoring of electrocardiogram (ECG) for heart rate
and rhythm, blood pressure (systolic, diastolic, mean arterial), and left ventricular
pressure.

o Procedure: Following a baseline recording period, a single oral dose of (R)-Capivasertib
was administered. Cardiovascular parameters were monitored continuously for a defined
period post-dose.

o Central Nervous System (CNS) and Respiratory Safety in Rats:

o CNS Assessment: A functional observational battery was likely used to assess behavioral
and neurological changes, including spontaneous activity and response to stimuli.

o Respiratory Assessment: Whole-body plethysmography was likely used to measure
respiratory rate and tidal volume.

o Procedure: Following administration of (R)-Capivasertib, animals were observed at
specified time points for any changes in CNS function or respiratory parameters compared
to a control group.

In Vivo Micronucleus Assay (Rat)
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Following standard protocols such as OECD 474, the in vivo micronucleus assay would have
been conducted as follows:

¢ Animals: Male and/or female rats were used.

» Dosing: Animals were administered (R)-Capivasertib, likely via oral gavage, at multiple dose
levels, including a maximum tolerated dose. A positive control (a known mutagen) and a
vehicle control were also included.

o Sample Collection: Bone marrow was collected at appropriate time points after the last dose.

e Analysis: Bone marrow smears were prepared and stained. The frequency of micronucleated
polychromatic erythrocytes (MN-PCESs) was determined by microscopic analysis. The ratio of
polychromatic to normochromatic erythrocytes was also calculated as a measure of
cytotoxicity.

Embryo-Fetal Development Study (Rat)

Based on OECD guideline 414 for prenatal developmental toxicity studies, the methodology
would have included:

e Animals: Pregnant female rats were used.
e Dosing: (R)-Capivasertib was administered orally during the period of organogenesis.

o Maternal Observations: Dams were monitored for clinical signs, body weight, and food
consumption.

o Fetal Evaluation: Near the end of gestation, dams were euthanized, and the uterus was
examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were
weighed, sexed, and examined for external, visceral, and skeletal malformations and
variations.

Signaling Pathways and Experimental Workflows
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Caption: The PI3K/AKT/mTOR signaling pathway and the mechanism of action of (R)-
Capivasertib.
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Caption: A typical workflow for preclinical toxicology assessment of a new drug candidate.

Conclusion

The preclinical toxicology profile of (R)-Capivasertib has been characterized in a series of in
vitro and in vivo studies. The primary toxicities observed are on-target pharmacological effects
related to the inhibition of the PIBK/AKT/mTOR pathway, most notably hyperglycemia.
Cardiovascular effects, including changes in heart rate, blood pressure, and QTc interval, were
observed in dogs at clinically relevant exposures. (R)-Capivasertib was genotoxic in an in vivo
rat micronucleus assay via an aneugenic mechanism. In reproductive toxicology studies, (R)-
Capivasertib demonstrated the potential for embryo-fetal toxicity in rats. Carcinogenicity
studies have not been conducted, which is typical for oncology drugs intended for the treatment
of advanced cancer. These preclinical findings have been instrumental in guiding the clinical
development of (R)-Capivasertib, including the establishment of starting doses, dose-
escalation schemes, and safety monitoring plans in human trials. The manageable safety
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profile in preclinical studies, in conjunction with its potent anti-tumor activity, has supported the
continued investigation of (R)-Capivasertib as a promising targeted therapy for various
cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8357565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

